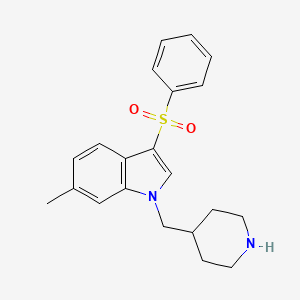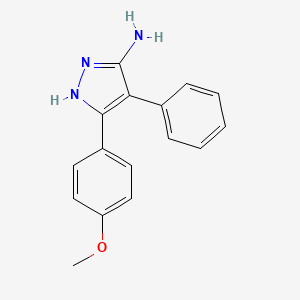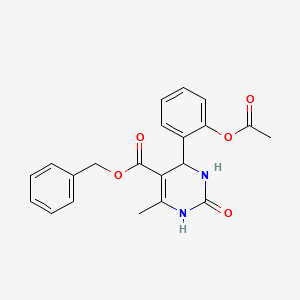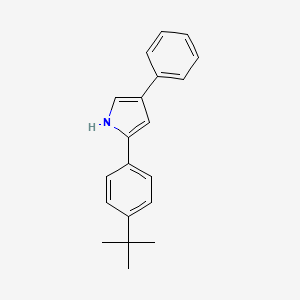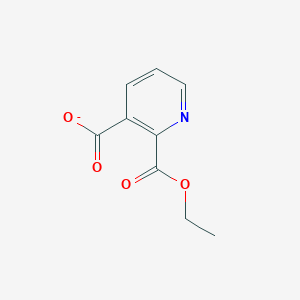
2-(Ethoxycarbonyl)pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethoxycarbonyl)pyridine-3-carboxylate: is an organic compound that belongs to the class of pyridine carboxylates. It is characterized by the presence of an ethoxycarbonyl group attached to the second position and a carboxylate group attached to the third position of the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethoxycarbonyl)pyridine-3-carboxylate typically involves the esterification of pyridine-3-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Pyridine-3-carboxylic acid+EthanolCatalystthis compound+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-(Ethoxycarbonyl)pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction can produce various alcohols or amines.
Scientific Research Applications
2-(Ethoxycarbonyl)pyridine-3-carboxylate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Ethoxycarbonyl)pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The ethoxycarbonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pyridine ring structure also plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
- Ethyl 2-oxo-3-piperidinecarboxylate
- Ethyl 2-pyridinecarboxylate
- 3-Carbethoxy-2-piperidone
Comparison: 2-(Ethoxycarbonyl)pyridine-3-carboxylate is unique due to the specific positioning of the ethoxycarbonyl and carboxylate groups on the pyridine ring. This structural arrangement imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the presence of both functional groups on the pyridine ring can enhance its utility in various synthetic applications and research studies.
Properties
CAS No. |
799272-47-2 |
|---|---|
Molecular Formula |
C9H8NO4- |
Molecular Weight |
194.16 g/mol |
IUPAC Name |
2-ethoxycarbonylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H9NO4/c1-2-14-9(13)7-6(8(11)12)4-3-5-10-7/h3-5H,2H2,1H3,(H,11,12)/p-1 |
InChI Key |
KAFMJARSFMQEPB-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=N1)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


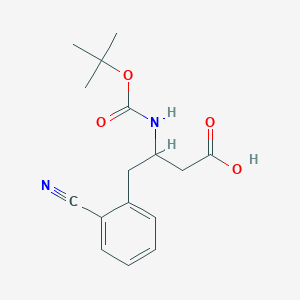
![6-[2-(3,4-Dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-{[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]methyl}oxan-3-yl 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12515778.png)
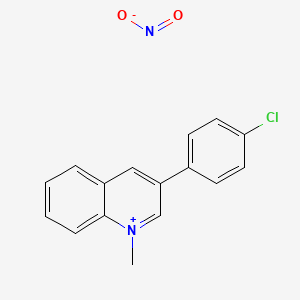

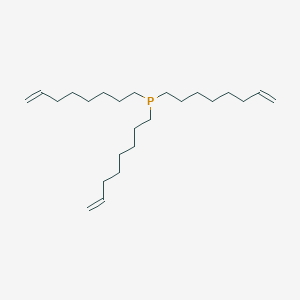
![N-{[3-(Trimethoxysilyl)propyl]carbamoyl}glycine](/img/structure/B12515814.png)
![1-Azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B12515835.png)
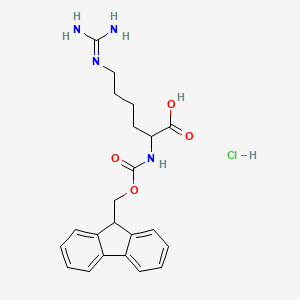
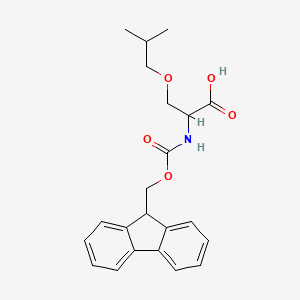
![1-[3-(1,1-Difluoroethyl)-2-fluorophenyl]ethanamine hydrochloride](/img/structure/B12515852.png)
